molecular formula C14H14N2O2 B5734220 (E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE

(E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5734220
M. Wt: 242.27 g/mol
InChI Key: SQXZHUXAQCAIPK-CSKARUKUSA-N
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Description

(E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of (E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE typically involves the reaction of an aromatic ketone compound with a substituted acetophenone compound in the presence of a base. The reaction is carried out in an organic solvent or water, with or without an additive . The process may also involve the dehydration of intermediate compounds to achieve the final product .

Chemical Reactions Analysis

(E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(E)-2-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-PHENYL-2-PROPENAMIDE can be compared with other isoxazole derivatives, such as:

  • 4-AMINO-3-PENTADECYLPHENOL
  • SULFAMETHOXAZOLE
  • ISOXAZOLINE COMPOUNDS

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(8-12-6-4-3-5-7-12)14(17)15-13-9-11(2)18-16-13/h3-9H,1-2H3,(H,15,16,17)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXZHUXAQCAIPK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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